molecular formula C13H19ClN2O3 B1419436 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride CAS No. 1026767-54-3

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride

Cat. No.: B1419436
CAS No.: 1026767-54-3
M. Wt: 286.75 g/mol
InChI Key: QSKADUPMAWCVTO-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride is a piperazine derivative characterized by a 2,4-dimethoxybenzoyl group attached to the piperazine ring, with a hydrochloride counterion. Piperazine derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation . The 2,4-dimethoxy substituents on the benzoyl group confer unique electronic and steric properties, influencing lipophilicity, solubility, and receptor interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride typically involves the reaction of 2,4-dimethoxybenzoic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization and filtration to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Benzoyl vs. Benzyl/Phenoxy Substituents

  • 1-(2,4-Difluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride (5g) : This derivative () features a 2,4-difluorobenzoyl group and a 4-chlorobenzhydryl moiety. Fluorine atoms, being electron-withdrawing, enhance metabolic stability and membrane permeability compared to the electron-donating methoxy groups in the target compound. Compound 5g demonstrated moderate cytotoxicity against cancer cells, suggesting that electron-withdrawing substituents may favor anticancer activity .
  • HBK Series (e.g., HBK14) : These compounds () contain a 2-methoxyphenyl group linked via ethoxyethyl or propyl chains. HBK14 showed affinity for sigma receptors, modulating dopamine release in rat striatal slices. The methoxy group’s position (ortho vs. para) and linker flexibility critically influence receptor binding .

Halogenated vs. Methoxy Substituents

  • 1-(4-Fluorobenzyl)piperazine Derivatives: Used in tyrosine kinase inhibitor development (), the 4-fluorobenzyl group enhances target binding through hydrophobic and dipole interactions.
  • 1-(4-Chlorophenyl)-1-propylpiperazine : Exhibited exceptional antibacterial activity against S. aureus (). Chlorine’s steric bulk and lipophilicity may enhance membrane penetration compared to methoxy groups, which are smaller and more polar .

Pharmacokinetic and Physicochemical Properties

Compound Substituents LogP* Solubility Key Activity Reference
1-(2,4-Dimethoxybenzoyl)piperazine 2,4-dimethoxybenzoyl ~2.5† Moderate‡ Hypothesized CNS activity
5g (2,4-difluorobenzoyl) 2,4-difluoro ~3.1 Low Cytotoxic
HBK14 2-methoxyphenoxyethyl ~2.8 Moderate Sigma receptor modulation
Prazosin Hydrochloride Quinazoline, furoyl ~1.9 High Antihypertensive

*Estimated using fragment-based methods.
†Predicted based on methoxy group contributions.
‡Methoxy groups may improve aqueous solubility relative to halogenated analogs.

Research Findings and Implications

Cytotoxicity and Anticancer Potential

  • Derivatives with electron-withdrawing groups (e.g., 5g in ) exhibit higher cytotoxicity, likely due to enhanced DNA intercalation or enzyme inhibition. The target compound’s methoxy groups may reduce such effects but improve selectivity for non-cancer targets .

CNS Modulation and Receptor Affinity

  • Sigma receptor ligands (e.g., HBK14 in ) highlight the importance of methoxy positioning. The 2,4-dimethoxy configuration may optimize interactions with serotonin or dopamine receptors, warranting further study .

Antibacterial Activity

  • Methoxy-substituted piperazines generally show lower antibacterial efficacy compared to halogenated analogs (). However, synergistic effects with other functional groups (e.g., propyl chains) could enhance activity .

Biological Activity

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and implications in pharmacology, supported by research findings and data tables.

Target and Mode of Action

This compound primarily interacts with the GABA (γ-aminobutyric acid) receptors, which are crucial in the nervous system. By binding to these receptors, it induces hyperpolarization of neuronal membranes, leading to flaccid paralysis in parasitic organisms. This mechanism is similar to other piperazine derivatives known for their anthelmintic properties.

Biochemical Pathways

The compound affects several biochemical pathways:

  • GABAergic System : It acts as an agonist at GABA receptors, increasing chloride ion permeability and resulting in neuronal inhibition.
  • Cytochrome P450 Enzymes : It has been shown to inhibit specific cytochrome P450 enzymes, which play a significant role in drug metabolism.

Pharmacokinetics

This compound is well-absorbed through the gastrointestinal tract. Its metabolism involves partial oxidation and excretion as unchanged compound. The pharmacokinetic profile suggests a favorable absorption rate, making it suitable for therapeutic applications.

Cellular Effects

This compound significantly influences various cellular functions:

  • Cell Signaling Pathways : It modulates pathways such as MAPK/ERK, which are essential for cell growth and differentiation.
  • Gene Expression : The compound can alter the expression of genes associated with apoptosis and cell cycle regulation, impacting cell survival and proliferation.

Table 1: Comparison of Biological Activities of Piperazine Derivatives

Compound NameStructural FeaturesUnique Biological Activity
This compound2,4-Dimethoxybenzoyl group attached to piperazineInhibits GABA receptors; potential anthelmintic activity
1-(3,4-Dimethoxybenzoyl)piperazine hydrochlorideSimilar piperazine core; different methoxy positionsDifferent receptor affinities may lead to varied effects
1-(2-Methoxybenzoyl)piperazine hydrochlorideFewer methoxy groupsMay exhibit distinct biological activities compared to its analogs

Case Studies

A study focusing on the structural activity relationship (SAR) of piperazine derivatives highlighted that compounds with similar structural motifs exhibit varying degrees of biological activity. For instance, certain analogs demonstrated enhanced potency against Plasmodium berghei sporozoites, suggesting that modifications in the piperazine structure can lead to significant changes in efficacy against malaria .

Another investigation assessed the inhibitory effects of various piperazines on human acetylcholinesterase (AChE). The results indicated that some derivatives could effectively bind to both peripheral anionic and catalytic sites of AChE, suggesting potential applications in treating Alzheimer's disease through modulation of amyloid peptide aggregation .

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride, and what are their respective yields under optimized conditions?

  • Methodological Answer : Two primary synthetic strategies are derived from analogous piperazine derivatives:

  • Coupling Reactions : Utilize 1-(2,4-dimethoxybenzoyl)piperazine precursors with coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in anhydrous solvents (e.g., DMF or dichloromethane). Purification involves column chromatography or recrystallization .
  • Halogenation and Cyclization : Start with diethanolamine, which is halogenated (e.g., using thionyl chloride) to form β,β'-dichlorodiethylamine hydrochloride. This intermediate reacts with 2,4-dimethoxyaniline in aqueous conditions without catalysts, followed by HCl salt formation. Yields range from 55–75% depending on reaction time and temperature .
MethodReagents/ConditionsYieldCharacterization Techniques
CouplingEDC, HOAt, DMF, RT, 24h~60%NMR, HPLC
Halogenation-CyclizationSOCl₂, H₂O, 2,4-dimethoxyaniline, 80°C~55–75%NMR, IR

Q. What spectroscopic methods are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (400 MHz, D₂O or DMSO-d₆) identifies aromatic protons (δ 6.8–7.2 ppm for methoxy-substituted benzene) and piperazine backbone (δ 2.8–3.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .
  • HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water (70:30) with 0.1% TFA to resolve impurities .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-O from methoxy groups) validate functional groups .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers .

Advanced Questions

Q. How can researchers resolve inconsistencies in the compound’s bioactivity data across different experimental setups?

  • Methodological Answer :

  • Purity Validation : Use HPLC (≥95% purity threshold) to exclude impurities as confounding factors .
  • Solvent Controls : Test activity in polar (e.g., PBS) vs. non-polar (e.g., DMSO) solvents to assess solubility effects .
  • Replicate Conditions : Standardize cell culture media pH (7.4) and temperature (37°C) for in vitro assays .

Q. What strategies mitigate degradation of the compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stabilization : Store solutions in citrate buffer (pH 4.0–6.0) to minimize hydrolysis of the amide bond .
  • Low-Temperature Storage : Lyophilized powder stored at -20°C retains stability >12 months; avoid repeated freeze-thaw cycles .
  • Inert Atmosphere : Use argon/vacuum sealing during synthesis to prevent oxidation .
ConditionDegradation Rate (24h)Mitigation Strategy
pH 2.0, 25°C25%Avoid acidic buffers
pH 7.4, 37°C15%Use citrate buffer (pH 5.0)
Light exposure10%Amber glassware storage

Q. What advanced purification techniques are effective in removing trace impurities from the synthesized compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water (3:1 v/v) to isolate high-purity crystals; repeat 2–3 times for ≤1% impurities .
  • Preparative HPLC : C18 columns with gradient elution (10–90% acetonitrile in 30 min) resolve stereoisomers or byproducts .
  • Ion-Exchange Chromatography : Remove residual salts using Dowex® 50WX4 resin in HCl form .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-17-10-3-4-11(12(9-10)18-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKADUPMAWCVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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